molecular formula C8H14N2O2 B095935 1,1'-(Piperazine-1,4-diyl)diethanone CAS No. 18940-57-3

1,1'-(Piperazine-1,4-diyl)diethanone

Cat. No.: B095935
CAS No.: 18940-57-3
M. Wt: 170.21 g/mol
InChI Key: NBQBICYRKOTWRR-UHFFFAOYSA-N
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Description

1,1'-(Piperazine-1,4-diyl)diethanone is an organic compound with the molecular formula C₈H₁₄N₂O₂ and a molecular weight of 170.2090 g/mol . It is a derivative of piperazine, a heterocyclic amine that contains a six-membered ring with two nitrogen atoms at opposite positions. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine, 1,4-diacetyl- can be achieved through several methods. One common approach involves the acetylation of piperazine. This process typically uses acetyl chloride or acetic anhydride as the acetylating agents in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the selective acetylation at the 1 and 4 positions of the piperazine ring .

Industrial Production Methods

Industrial production of piperazine, 1,4-diacetyl- often involves large-scale acetylation processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,1'-(Piperazine-1,4-diyl)diethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetyl groups to primary amines.

    Substitution: Nucleophilic substitution reactions can replace the acetyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of piperazine, 1,4-diacetyl- can yield N-oxides, while reduction can produce primary amines .

Comparison with Similar Compounds

1,1'-(Piperazine-1,4-diyl)diethanone can be compared with other similar compounds, such as:

This compound is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-(4-acetylpiperazin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQBICYRKOTWRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00172352
Record name Piperazine, 1,4-diacetyl-
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Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18940-57-3
Record name 1,1′-(1,4-Piperazinediyl)bis[ethanone]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18940-57-3
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Record name 1,4-Diacetylpiperazine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018940573
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Record name 18940-57-3
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Record name 18940-57-3
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Record name Piperazine, 1,4-diacetyl-
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Record name 1,4-Diacetylpiperazine
Source FDA Global Substance Registration System (GSRS)
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Q & A

Q1: What are the main applications of 1,4-diacetylpiperazine-2,5-dione in organic synthesis?

A1: 1,4-Diacetylpiperazine-2,5-dione serves as a valuable building block for synthesizing various organic compounds. Notably, it participates in condensation reactions with aldehydes, offering a route to create diverse molecules. This versatility makes it useful in synthesizing natural products like albonursin and its analogues [, ]. Additionally, it enables the preparation of both symmetrical and unsymmetrical bisarylidene derivatives of piperazine-2,5-dione, expanding the possibilities for creating new conjugated systems [].

Q2: Can you elaborate on the stereoselectivity observed in the condensation reactions involving 1,4-diacetylpiperazine-2,5-dione?

A2: Research indicates that the condensation reaction of 1,4-diacetylpiperazine-2,5-dione with aldehydes exhibits stereoselectivity, preferentially yielding the (Z)-isomer of the aldol product [, ]. This selectivity is crucial as it influences the biological and chemical properties of the resulting compounds.

Q3: What catalysts or reaction conditions are typically employed in these condensation reactions?

A3: Several approaches have been explored for this reaction. One method utilizes potassium fluoride on alumina as a catalyst under microwave irradiation or at room temperature in the presence of dimethylformamide (DMF) [, ]. Another approach utilizes 1,4-diacetylpiperazine-2,5-dione under mild reaction conditions to achieve complete (Z)-selectivity in the formation of aldol intermediates []. These different methodologies offer flexibility in reaction optimization depending on the specific application.

Q4: Are there any notable examples of natural products synthesized using 1,4-diacetylpiperazine-2,5-dione?

A4: Yes, albonursin, a natural product, has been successfully synthesized using 1,4-diacetylpiperazine-2,5-dione as a starting material []. This highlights the potential of this compound in natural product synthesis, paving the way for exploring its use in producing other biologically active compounds.

Q5: Has 1,4-diacetylpiperazine-2,5-dione been utilized in the development of any pharmaceutical or material science applications?

A5: While the provided research focuses primarily on the synthetic utility of 1,4-diacetylpiperazine-2,5-dione, its application extends to developing pharmaceutical agents. For instance, its analog, 1,4-diacetylpiperazine, forms a complex with 4,4'-dinitrodiphenylamine, serving as a model for understanding drug complexes like nicarbazin used in poultry to control coccidiosis []. This highlights the potential of 1,4-diacetylpiperazine-2,5-dione and its derivatives in drug development.

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